molecular formula C12H24O3 B063167 1,1,2-Triethoxycyclohexane CAS No. 188410-91-5

1,1,2-Triethoxycyclohexane

Cat. No.: B063167
CAS No.: 188410-91-5
M. Wt: 216.32 g/mol
InChI Key: YMYWZGJNGBBNFK-UHFFFAOYSA-N
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Description

1,1,2-Triethoxycyclohexane is a cyclohexane derivative substituted with three ethoxy (-OCH₂CH₃) groups at the 1, 1, and 2 positions. The ethoxy substituents likely increase its molecular weight (theoretical formula: C₁₂H₂₄O₃) compared to simpler cyclohexane derivatives, influencing physical properties such as boiling point and stability.

Properties

CAS No.

188410-91-5

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

1,1,2-triethoxycyclohexane

InChI

InChI=1S/C12H24O3/c1-4-13-11-9-7-8-10-12(11,14-5-2)15-6-3/h11H,4-10H2,1-3H3

InChI Key

YMYWZGJNGBBNFK-UHFFFAOYSA-N

SMILES

CCOC1CCCCC1(OCC)OCC

Canonical SMILES

CCOC1CCCCC1(OCC)OCC

Synonyms

Cyclohexane, 1,1,2-triethoxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 1,1,2-Triethoxycyclohexane, enabling comparative analysis:

Compound Molecular Formula Key Substituents Applications/Properties Toxicity/Handling Considerations References
This compound C₁₂H₂₄O₃ Three ethoxy (-OCH₂CH₃) Inferred: Solvent, synthesis intermediate Limited data; lower toxicity inferred vs. chlorinated analogs
Chlorocyclohexane C₆H₁₁Cl Chlorine (-Cl) Industrial solvent Requires first-aid measures for inhalation/skin exposure
1,1,2-Trichloroethane C₂H₃Cl₃ Three chlorine (-Cl) Degreasing agent, historical solvent Rapid dermal/respiratory absorption; hepatotoxic
1,1,2-Trimethoxyethane C₅H₁₂O₃ Three methoxy (-OCH₃) Chemical intermediate Used in organic synthesis
Cyclohexane C₆H₁₂ Unsubstituted Non-polar solvent Volatile, flammable; baseline for comparison
Key Comparative Analysis

a. Substituent Effects on Reactivity and Toxicity

  • Chlorocyclohexane vs. This compound : Chlorine’s electronegativity increases reactivity in substitution reactions compared to ethoxy groups. Chlorocyclohexane’s hazards (e.g., respiratory irritation ) suggest chlorinated derivatives may pose higher acute toxicity than ethoxylated analogs, though direct data for this compound is lacking.
  • 1,1,2-Trichloroethane : The trichloro substitution pattern correlates with rapid systemic absorption and neurotoxic effects in animals . Ethoxy groups, being less electrophilic, likely reduce metabolic activation and toxicity.

b. Backbone and Functional Group Impact

  • 1,1,2-Trimethoxyethane: The ethane backbone (vs. cyclohexane) reduces steric hindrance, enhancing volatility.
  • Cyclohexane : The unsubstituted cyclohexane backbone exhibits low polarity and high volatility. Ethoxy groups in this compound would increase boiling point and reduce flammability relative to cyclohexane .

Research Findings and Data Gaps

Inferred Physical Properties
  • Molecular Weight : ~216.3 g/mol (theoretical for C₁₂H₂₄O₃), significantly higher than Chlorocyclohexane (118.6 g/mol ) and cyclohexane (84.16 g/mol ).
  • Solubility : Likely miscible with polar aprotic solvents (e.g., DMF) due to ethoxy groups, contrasting with cyclohexane’s hydrophobicity.
Toxicity and Environmental Impact
  • No direct data exist for this compound.

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